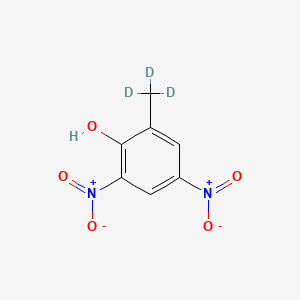

Methyl 2-Hydroxybenzoate--d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-Hydroxybenzoate–d4” is a useful isotopically labeled research compound . It is used as a fragrance in foods, beverages, and liniments and is a natural fumigant for mosquito control . It is also known to activate the transcription of multiple genes involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .

Synthesis Analysis

“Methyl 2-Hydroxybenzoate–d4” can be synthesized from methyl 2-hydroxybenzoate, which is obtained as oil of wintergreen by distillation from the leaves of Gaultheria procunbers . This oil can be hydrolyzed by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Chemical Reactions Analysis

The primary chemical reaction involving “Methyl 2-Hydroxybenzoate–d4” is its hydrolysis to form sodium 2-hydroxybenzoate, which can then be converted into 2-hydroxybenzoic acid by adding hydrochloric acid . This reaction is an example of the alkaline hydrolysis of an ester, followed by neutralization of the salt with a strong acid .Physical And Chemical Properties Analysis

“Methyl 2-Hydroxybenzoate–d4” has a molar mass of 152.149 . More detailed physical and chemical properties, such as its density, boiling point, and refractive index, are available in the NIST/TRC Web Thermo Tables .Mechanism of Action

Safety and Hazards

Future Directions

properties

CAS RN |

1219802-12-6 |

|---|---|

Product Name |

Methyl 2-Hydroxybenzoate--d4 |

Molecular Formula |

C8H8O3 |

Molecular Weight |

156.173 |

IUPAC Name |

methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |

InChI Key |

OSWPMRLSEDHDFF-QFFDRWTDSA-N |

SMILES |

COC(=O)C1=CC=CC=C1O |

synonyms |

Methyl 2-Hydroxybenzoate--d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)